molecular formula C11H13F3N2O B2513386 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 863411-08-9

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2513386
CAS No.: 863411-08-9
M. Wt: 246.233
InChI Key: HCSXIBWNSNANKR-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 863411-08-9) is an acetamide derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the acetamide backbone and a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug-like properties . Its molecular formula is C₁₁H₁₂F₃N₂O, with a molecular weight of 254.22 g/mol. This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by its inclusion in synthetic catalogs .

Properties

IUPAC Name

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14/h3-6,15H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSXIBWNSNANKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and ethylamine.

    Formation of Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the ethylamino group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Bioactivity

  • TRK Inhibition: Analogues like 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide () exhibit potent tropomyosin receptor kinase (TRK) inhibition, suggesting the target compound may share similar applications in oncology .
  • Pesticidal Activity : Chlorinated derivatives (e.g., 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide ) are used as herbicides, highlighting the role of halogen substituents in agrochemical design .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, as seen in 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (logP = 3) .
  • Hydrogen Bonding: Triazole and thiazolidinone analogues exhibit higher polar surface areas (>80 Ų), favoring target engagement in hydrophilic environments .

Biological Activity

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an ethylamino group and a trifluoromethyl-substituted phenyl ring. These structural features contribute to its unique chemical properties, potentially enhancing its lipophilicity and bioavailability.

Property Details
Molecular Formula C11H12F3N2O
Molecular Weight 248.22 g/mol
Functional Groups Ethylamino, trifluoromethyl
Solubility Enhanced solubility due to trifluoromethyl group

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the ethylamino group may influence overall activity. This compound has been studied for its potential effects on metabolic pathways and cellular signaling.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Enzyme Modulation : It may modulate the activity of specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound has shown potential in binding to various receptors, influencing cellular responses.
  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, particularly in animal models.

Case Studies

  • Anticonvulsant Activity Assessment :
    • A study evaluated various derivatives of this compound for their anticonvulsant effects using the maximal electroshock (MES) test in mice. Results indicated that several derivatives showed significant protective effects against seizures, suggesting a potential therapeutic application in epilepsy management .
  • Proteomics Research :
    • In proteomics studies, the compound was found to interact with proteins involved in critical metabolic pathways. This interaction is essential for understanding its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To highlight the unique aspects of this compound, a comparison with structurally similar compounds is provided below:

Compound Name Structural Features Biological Activity
N-[2-(trifluoromethyl)phenyl]acetamideTrifluoromethyl group on phenylLimited activity compared to derivatives
2-(morpholino)-N-[2-(trifluoromethyl)phenyl]acetamideMorpholino instead of ethylaminoDifferent pharmacological profile
2-(isopropylamino)-N-[2-(trifluoromethyl)phenyl]acetamideIsopropyl instead of ethylVariations in activity observed

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